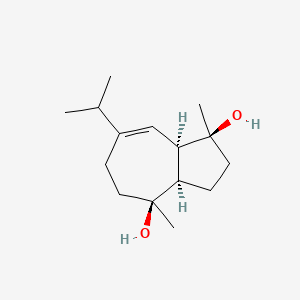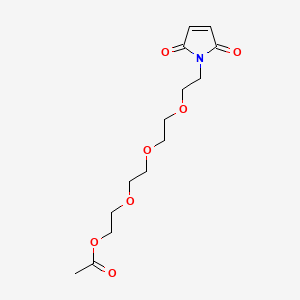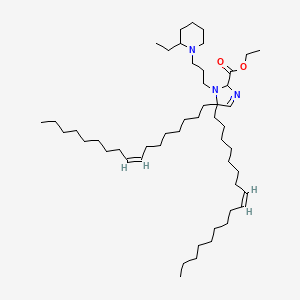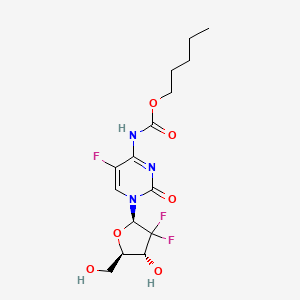![molecular formula C24H26N8O B11935334 (3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B11935334.png)
(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(3S)-3-甲基-7-[5-甲基-2-[(2-甲基吡唑-3-基)氨基]嘧啶-4-基]-2-[(6-甲基吡啶-2-基)甲基]-3,4-二氢吡咯并[1,2-a]吡嗪-1-酮 是一个复杂的 有机分子,在各个科学领域具有潜在应用价值。其结构包含多个芳香环和杂环组分,使其成为化学、生物学和医学领域研究者的关注对象。
准备方法
合成路线和反应条件
该化合物的合成涉及多个步骤,包括吡唑环、嘧啶环和吡咯并[1,2-a]吡嗪-1-酮环的形成。合成路线通常从吡唑环的制备开始,然后通过一系列缩合反应构建嘧啶环。最后一步涉及在特定条件下通过环化反应形成吡咯并[1,2-a]吡嗪-1-酮环。
工业生产方法
该化合物的工业生产将需要优化合成路线,以确保高产率和纯度。这涉及使用先进的技术,如连续流动化学和自动化合成,以有效地扩大生产过程。
化学反应分析
反应类型
该化合物会发生多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原反应可以在钯催化剂存在下使用氢气进行。
取代: 亲核取代反应可以在芳香环上发生,特别是在强亲核试剂存在的情况下。
常用试剂和条件
氧化: 高锰酸钾,三氧化铬。
还原: 氢气,钯催化剂。
取代: 强亲核试剂,如氢化钠或二异丙基氨基锂。
主要形成的产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺。
科学研究应用
该化合物具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为生物化学探针来研究细胞过程的潜力。
医学: 探索其在治疗包括癌症和传染病在内的各种疾病方面的治疗潜力。
工业: 用于开发具有独特性能的新材料。
作用机制
该化合物的作用机制涉及它与特定分子靶点和途径的相互作用。它可能通过与酶或受体结合而发挥作用,从而调节其活性。所涉及的确切分子靶点和途径取决于化合物所用到的具体应用和环境。
相似化合物的比较
类似化合物
(3S)-3-甲基-7-[5-甲基-2-[(2-甲基吡唑-3-基)氨基]嘧啶-4-基]-2-[(6-甲基吡啶-2-基)甲基]-3,4-二氢吡咯并[1,2-a]吡嗪-1-酮: 与其他杂环化合物具有结构相似性,例如:
独特性
该化合物的独特性在于其芳香环和杂环的特定组合,赋予其独特的化学和生物学性质。这使其成为在各个科学领域进行研究和开发的宝贵分子。
属性
分子式 |
C24H26N8O |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C24H26N8O/c1-15-11-25-24(28-21-8-9-26-30(21)4)29-22(15)18-10-20-23(33)32(17(3)12-31(20)13-18)14-19-7-5-6-16(2)27-19/h5-11,13,17H,12,14H2,1-4H3,(H,25,28,29)/t17-/m0/s1 |
InChI 键 |
VKGZTIYOOVDXAF-KRWDZBQOSA-N |
手性 SMILES |
C[C@H]1CN2C=C(C=C2C(=O)N1CC3=CC=CC(=N3)C)C4=NC(=NC=C4C)NC5=CC=NN5C |
规范 SMILES |
CC1CN2C=C(C=C2C(=O)N1CC3=CC=CC(=N3)C)C4=NC(=NC=C4C)NC5=CC=NN5C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol](/img/structure/B11935268.png)


![4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid](/img/structure/B11935277.png)

![benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride](/img/structure/B11935283.png)

![(6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B11935295.png)
![[Hydroxy-[[3-hydroxy-5-(5-nitroindol-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B11935302.png)

![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)

